(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
Description
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol is a polysubstituted pyrazole derivative with a molecular formula of C₁₇H₁₅ClN₂O₂ and a molecular weight of 314.77 g/mol . Its structure features a pyrazole core substituted with a 3-chlorophenyl group at position 1, a 4-methoxyphenyl group at position 3, and a hydroxymethyl group at position 3. The compound is synthesized via Claisen-Schmidt condensation followed by cyclocondensation or functionalization reactions, as outlined in multiple synthetic pathways (e.g., Schemes 1 in ) . It serves as a precursor for diverse nitrogenous heterocycles, including pyrazolines, pyrimidines, and thiazoles, which are explored for pharmacological activities such as anti-inflammatory, analgesic, and anticancer effects .
Properties
CAS No. |
618441-70-6 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-10,21H,11H2,1H3 |
InChI Key |
ALQYVCFPBFXOQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The synthesis begins with the cyclocondensation of 3-chlorophenylhydrazine hydrochloride and 4-methoxyacetophenone in ethanol under reflux conditions. Sodium acetate acts as a base, facilitating the elimination of water and promoting cyclization.
Reaction Conditions
- Solvent: Absolute ethanol (200 mL per 0.1 mol of reactants)
- Temperature: Reflux (~78°C)
- Duration: 6 hours
- Yield: Near-quantitative (>95%)
This step generates 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (Compound 1), which is isolated via filtration and used directly in subsequent steps without purification.
Vilsmeier-Haack Formylation
The 4-position of the pyrazole ring is formylated using the Vilsmeier-Haack reagent, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Procedure
- POCl₃ (20 mL) is added dropwise to DMF (150 mL) at 0°C.
- Compound 1 (13.5 g) is introduced, and the mixture is stirred at room temperature for 30 minutes.
- The reaction is quenched with ice water, yielding 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde (Compound 2).
Key Data
Sodium Borohydride Reduction
The aldehyde group of Compound 2 is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol.
Optimized Protocol
- Reagents: NaBH₄ (2.09 equiv.) in methanol
- Conditions: Room temperature, 3 hours
- Workup: Acidification with HCl (pH ~1), followed by basification with potassium carbonate.
- Yield: 97% (isolated as a light yellow oil).
Mechanistic Insight
NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the pyrazole ring or methoxy group.
Comparative Analysis of Methodologies
The table below contrasts key parameters across synthetic steps:
| Step | Reagents/Conditions | Yield | Purity Considerations |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, NaOAc | >95% | High; minimal byproducts |
| Formylation | POCl₃/DMF, 0°C → RT | 80–85% | Requires strict temp control |
| Reduction | NaBH₄/MeOH, RT | 97% | Acid workup critical for purity |
Optimization Strategies
Solvent Effects in Cyclocondensation
Ethanol is preferred for its ability to dissolve both aromatic ketones and hydrazine derivatives. Alternatives like methanol or acetonitrile reduce yields by 10–15% due to incomplete cyclization.
Alternatives to NaBH₄ Reduction
While NaBH₄ is standard, catalytic hydrogenation (H₂/Pd-C) has been explored for larger-scale syntheses. However, it requires pressurized equipment and offers no yield improvement.
Applications and Derivative Synthesis
The hydroxymethyl group in (1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol serves as a handle for further functionalization:
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups (if present) can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Potassium carbonate or sodium hydroxide as bases.
Major Products Formed
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs with variations in substituents, heterocyclic cores, or pharmacological profiles. Key comparisons are summarized below:
Structural Analogues
Key Research Findings
Anti-Inflammatory Potential: Derivatives like triazolethione 159 demonstrate significant COX-2 inhibition, surpassing reference drugs in some assays .
Analgesic Efficacy: Thieno[2,3-d]pyrimidin-4(3H)-one analog 7 shows comparable activity to aspirin and indomethacin in rodent models .
Anticancer Activity : Thiazole-pyrazole hybrid 37a exhibits potent cytotoxicity (IC₅₀ = 23.01 μM) against human cancer cell lines .
Structural Optimization : Substitution at position 4 (e.g., hydroxymethyl vs. ketone) modulates bioavailability and target binding, as seen in pyrazoline derivatives (3a,b) .
Biological Activity
The compound (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol (CAS Number: 618441-70-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.76 g/mol. The structure features a chlorophenyl group and a methoxyphenyl group attached to a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O2 |
| Molecular Weight | 314.76 g/mol |
| CAS Number | 618441-70-6 |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A review of aminopyrazoles indicates that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds similar to (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol have shown IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and HepG2 cells .
Case Study: Inhibition of Cell Proliferation
In a study examining the antiproliferative effects of pyrazole derivatives, it was found that compounds with similar structures effectively inhibited the growth of cancer cells while showing minimal toxicity to normal fibroblasts. The specific derivative demonstrated a mean growth percentage inhibition of approximately 54.25% against HepG2 cells and 38.44% against HeLa cells . This suggests that modifications in the pyrazole structure can enhance anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to (1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol have been shown to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . The presence of methoxy groups is believed to contribute to this activity by enhancing the compound's ability to interact with target proteins involved in inflammation.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of pyrazole derivatives. Research indicates that certain pyrazole compounds exhibit strong antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases . The presence of electron-donating groups, such as methoxy phenyl moieties, enhances these antioxidant properties.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
